molecular formula C18H16ClN3O B2794071 1-(4-Chlorophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one CAS No. 876712-74-2

1-(4-Chlorophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one

Cat. No. B2794071
CAS RN: 876712-74-2
M. Wt: 325.8
InChI Key: GMIQJTVOQDDIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one, also known as S-2474, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of pyrrolidin-2-one derivatives and has been found to possess unique pharmacological properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one involves the inhibition of various enzymes and signaling pathways that are involved in disease progression. For example, in cancer research, 1-(4-Chlorophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one inhibits the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and cell division. In inflammation research, 1-(4-Chlorophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one inhibits the activity of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines. In neurological disorder research, 1-(4-Chlorophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one inhibits the activity of GSK-3β, an enzyme that is involved in the regulation of neuronal function.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one has been found to have various biochemical and physiological effects in different disease models. In cancer research, 1-(4-Chlorophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one induces apoptosis and inhibits angiogenesis, leading to the inhibition of tumor growth. In inflammation research, 1-(4-Chlorophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one reduces the production of inflammatory cytokines, leading to a reduction in inflammation. In neurological disorder research, 1-(4-Chlorophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one improves cognitive function and reduces neuroinflammation, leading to an improvement in neurological symptoms.

Advantages and Limitations for Lab Experiments

1-(4-Chlorophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one has several advantages for lab experiments, such as its high purity and high yield synthesis method. It also has a unique pharmacological profile, making it a promising candidate for drug development. However, 1-(4-Chlorophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one has some limitations, such as its potential toxicity and limited availability, which may hinder its widespread use in research.

Future Directions

There are several future directions for the research on 1-(4-Chlorophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one. One direction is to further investigate its potential therapeutic applications in other disease models, such as cardiovascular disease and metabolic disorders. Another direction is to optimize its synthesis method to improve its yield and purity. Furthermore, the development of 1-(4-Chlorophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one derivatives with improved pharmacological properties may lead to the discovery of novel drugs for various diseases.

Synthesis Methods

The synthesis of 1-(4-Chlorophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one involves the reaction of 4-chloroaniline with 1-methyl-2-nitrobenzimidazole, followed by reduction with sodium borohydride to produce the desired compound. This method has been optimized to yield high purity and high yield of 1-(4-Chlorophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one.

Scientific Research Applications

1-(4-Chlorophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 1-(4-Chlorophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 1-(4-Chlorophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, 1-(4-Chlorophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one has been found to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

1-(4-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c1-21-16-5-3-2-4-15(16)20-18(21)12-10-17(23)22(11-12)14-8-6-13(19)7-9-14/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIQJTVOQDDIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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